

Technical Guide: 3-Chloro-4-methyl-N-propylaniline (CAS 857007-95-5)

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Compound of Interest

Compound Name: 3-Chloro-4-methyl-N-propylaniline

CAS No.: 857007-95-5

Cat. No.: B1385341

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Executive Summary

3-Chloro-4-methyl-N-propylaniline (CAS 857007-95-5) is a specialized secondary amine intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Structurally derived from the avicide/intermediate 3-chloro-4-methylaniline (DRC-1339), this N-propylated variant serves as a critical "building block" for introducing lipophilic propyl chains into larger scaffolds without the risk of over-alkylation associated with direct alkylation methods.

This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of this compound, designed for researchers in medicinal chemistry and process development.

Part 1: Chemical Profile & Physicochemical Properties[1]

The introduction of the N-propyl group to the aniline core significantly alters the solubility and lipophilicity profile compared to the primary amine parent.

Identity & Identifiers

Property	Detail
Chemical Name	3-Chloro-4-methyl-N-propylaniline
Synonyms	N-Propyl-3-chloro-4-methylaniline; N-Propyl-3-chloro-p-toluidine
CAS Number	857007-95-5
Molecular Formula	C ₁₀ H ₁₄ ClN
Molecular Weight	183.68 g/mol
SMILES	<chem>CCCNc1ccc(C)c(Cl)c1</chem>

Physicochemical Properties (Experimental & Predicted)

Property	Value / Description	Note
Physical State	Viscous liquid or low-melting solid	Parent aniline MP is ~26°C; N-alkylation often suppresses MP.
Boiling Point	~265°C (Predicted at 760 mmHg)	Higher than parent (237°C) due to increased mass.
LogP (Predicted)	3.5 – 3.8	Significantly more lipophilic than parent (LogP ~2.9).
pKa (Conjugate Acid)	~4.5 – 5.0	Weakly basic; forms stable salts (e.g., HCl) for storage.
Solubility	Soluble in DCM, DMSO, Methanol, Ethyl Acetate	Low water solubility (<0.1 mg/mL).

Part 2: Strategic Synthesis

The Challenge of Direct Alkylation

Direct alkylation of 3-chloro-4-methylaniline with propyl halides (e.g., 1-bromopropane) is not recommended for high-purity applications. This route suffers from poor selectivity, yielding a

mixture of the desired secondary amine (Mono-N-propyl) and the undesired tertiary amine (N,N-dipropyl), requiring tedious chromatographic separation.

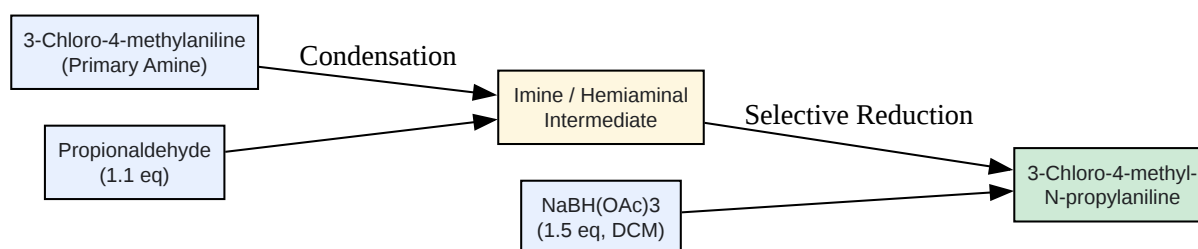
Preferred Route: Reductive Amination

The industry-standard protocol for synthesizing CAS 857007-95-5 is Reductive Amination. This method ensures mono-alkylation by forming an intermediate imine which is then selectively reduced.

Reaction Logic

- Condensation: 3-Chloro-4-methylaniline reacts with Propionaldehyde to form a hemiaminal/imine equilibrium.
- Reduction: A mild reducing agent, Sodium Triacetoxyborohydride (STAB), reduces the imine in situ to the amine. STAB is preferred over NaBH_4 because it does not reduce the aldehyde, preventing side reactions.

Validated Workflow Diagram



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Figure 1: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.

Detailed Protocol (Bench Scale)

Note: All steps must be performed in a fume hood due to the toxicity of aniline derivatives.

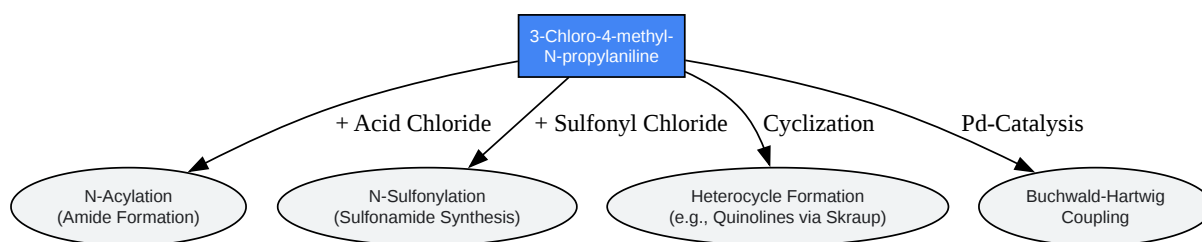
- Preparation: In a round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

- Imine Formation: Add Propionaldehyde (1.1 eq) and Acetic Acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30–60 minutes under Nitrogen.
- Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 eq) portion-wise over 10 minutes.
 - Why STAB? It is less toxic than Cyanoborohydride and more selective than Borohydride.
- Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS (Look for mass $[M+H]^+ = 184$).
- Workup: Quench with saturated aqueous NaHCO_3 . Extract with DCM (3x). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate.[1]
- Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Part 3: Reactivity & Applications

Reactivity Profile

As a secondary aniline, CAS 857007-95-5 retains nucleophilicity at the nitrogen, allowing it to serve as a scaffold for more complex architectures. However, the steric bulk of the propyl group and the electronic effects of the chloro/methyl substituents modulate its reactivity.



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Figure 2: Divergent synthetic pathways utilizing the secondary amine core.

Key Application Areas

- **Kinase Inhibitor Discovery:** The 3-chloro-4-methylaniline motif is a "privileged structure" in medicinal chemistry, often found in inhibitors targeting tyrosine kinases (e.g., Lapatinib analogs). The N-propyl group provides a hydrophobic handle that can probe the ATP-binding pocket's solvent-accessible regions.
- **Agrochemical Synthesis:** Derivatives of this compound are investigated for selective toxicity in pest control, leveraging the metabolic pathways utilized by the parent avicide (DRC-1339) but with modified environmental half-lives.
- **Proteomics Standards:** Used as a stable isotope-labeled standard (when synthesized with ^{13}C or ^2H) for quantifying aniline metabolites in biological matrices.

Part 4: Handling, Safety & Storage

Hazard Identification

- **Acute Toxicity:** Like most chlorinated anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin.
- **Target Organs:** Blood (Methemoglobinemia), Liver, Kidneys.
- **GHS Classification:** Acute Tox. 3 (Oral/Dermal/Inhalation).

Storage Protocols

- **Atmosphere:** Store under inert gas (Argon or Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.
- **Temperature:** 2–8°C (Refrigerator).
- **Form:** Conversion to the Hydrochloride salt (HCl) is recommended for long-term stability, transforming the oil/low-melting solid into a stable crystalline powder.

References

- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *Journal of Organic Chemistry*, vol. 61, no. 11, 1996, pp. 3849-3862.

[Link](#) (Foundational methodology for the synthesis protocol).

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline." PubChem, National Library of Medicine. [Link](#) (Parent compound toxicity and properties).
- Santa Cruz Biotechnology. "**3-Chloro-4-methyl-N-propylaniline** Product Data." SCBT. [Link](#) (Commercial availability and application data).
- Fisher Scientific. "Safety Data Sheet: 3-Chloro-4-methylaniline." Fisher Sci. [Link](#) (Safety handling protocols for the chloro-methyl-aniline class).

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Sources

- [1. 3-Chloro-4-methylaniline synthesis - chemicalbook \[chemicalbook.com\]](#)
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